molecular formula C14H19BrN2O2 B4538145 2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE

2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE

Cat. No.: B4538145
M. Wt: 327.22 g/mol
InChI Key: LBIFXDQOEGZFAR-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom and a piperazine ring in its structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE typically involves the following steps:

    Nucleophilic Substitution: The brominated phenoxy compound is then reacted with 1-(4-methylpiperazino)-1-propanone under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and nucleophilic substitution reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug design and development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential binding to neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE: Similar structure with the bromine atom at a different position.

    2-(3-CHLOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE: Chlorine atom instead of bromine.

    2-(3-FLUOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE: Fluorine atom instead of bromine.

Uniqueness

The uniqueness of 2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-11(19-13-5-3-4-12(15)10-13)14(18)17-8-6-16(2)7-9-17/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIFXDQOEGZFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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